molecular formula C13H16FNO3 B14915222 l-Valine, N-(2-fluorobenzoyl)-, methyl ester

l-Valine, N-(2-fluorobenzoyl)-, methyl ester

Cat. No.: B14915222
M. Wt: 253.27 g/mol
InChI Key: RKJCUCVCGGLLRV-UHFFFAOYSA-N
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Description

Methyl (2-fluorobenzoyl)valinate is an organic compound with the molecular formula C13H16FNO3 It is a derivative of valine, an essential amino acid, and contains a fluorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-fluorobenzoyl)valinate typically involves the esterification of valine with 2-fluorobenzoic acid. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of Methyl (2-fluorobenzoyl)valinate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl (2-fluorobenzoyl)valinate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (2-fluorobenzoyl)valinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2-fluorobenzoyl)valinate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-fluorobenzoate
  • Methyl N-(2-fluorobenzoyl)-L-valinate
  • Fluvalinate

Uniqueness

Methyl (2-fluorobenzoyl)valinate is unique due to its combination of a valine derivative with a fluorobenzoyl group. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C13H16FNO3

Molecular Weight

253.27 g/mol

IUPAC Name

methyl 2-[(2-fluorobenzoyl)amino]-3-methylbutanoate

InChI

InChI=1S/C13H16FNO3/c1-8(2)11(13(17)18-3)15-12(16)9-6-4-5-7-10(9)14/h4-8,11H,1-3H3,(H,15,16)

InChI Key

RKJCUCVCGGLLRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)C1=CC=CC=C1F

Origin of Product

United States

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